4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
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Overview
Description
4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group, a phenyl group, and a trifluoroethoxy group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-1,3,5-triazine, phenylamine, and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has various applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-phenyl-1,3,5-triazin-2-amine: Lacks the trifluoroethoxy group.
4-methoxy-N-phenyl-6-ethoxy-1,3,5-triazin-2-amine: Contains an ethoxy group instead of a trifluoroethoxy group.
4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
The presence of the trifluoroethoxy group in 4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine imparts unique chemical and physical properties, such as increased lipophilicity and stability. These properties may enhance its effectiveness in various applications compared to similar compounds.
Properties
Molecular Formula |
C12H11F3N4O2 |
---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
4-methoxy-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H11F3N4O2/c1-20-10-17-9(16-8-5-3-2-4-6-8)18-11(19-10)21-7-12(13,14)15/h2-6H,7H2,1H3,(H,16,17,18,19) |
InChI Key |
QCFOWIZCMOIXDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2)OCC(F)(F)F |
Origin of Product |
United States |
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